molecular formula C11H14OS B13507779 3-((3,4-Dimethylphenyl)thio)propanal

3-((3,4-Dimethylphenyl)thio)propanal

Cat. No.: B13507779
M. Wt: 194.30 g/mol
InChI Key: OAHJIOIVMZYGQZ-UHFFFAOYSA-N
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Description

3-((3,4-Dimethylphenyl)thio)propanal is a thioether-aldehyde derivative featuring a 3,4-dimethylphenyl group attached via a sulfur atom to a propanal backbone.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfanylpropanal

InChI

InChI=1S/C11H14OS/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-6,8H,3,7H2,1-2H3

InChI Key

OAHJIOIVMZYGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCCC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethylphenyl)thio)propanal typically involves the reaction of 3,4-dimethylthiophenol with propanal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 3-((3,4-Dimethylphenyl)thio)propanal may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process would also incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethylphenyl)thio)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-((3,4-Dimethylphenyl)thio)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethylphenyl)thio)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antioxidant Activity

Compounds with thioether linkages and aromatic substituents, such as methylammonium 3-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)propanenitrile (), demonstrate significant antioxidant activity (AOA). In Fe²⁺-induced peroxidation (POL) models, this triazole-containing derivative reduced thiobarbituric acid-reactive substances (TBC-AP) by 29.03%, outperforming other analogs with methoxyphenyl groups . In contrast, 3-((3,4-Dimethylphenyl)thio)propanal lacks the triazole and nitrile groups, which may reduce its AOA compared to ’s compound.

Functional Group Analog: 3-Thiophenepropanal

3-Thiophenepropanal (CAS 62656-49-9, ) shares the propanal backbone and thioether linkage but substitutes the dimethylphenyl group with a thiophene ring. This structural variation reduces its molecular weight (140.21 g/mol vs. ~194.28 g/mol estimated for the target compound) and alters electronic properties. Thiophene’s aromaticity may confer distinct reactivity in nucleophilic additions or polymer applications compared to the sterically hindered dimethylphenyl group .

Carboxylic Acid Derivatives

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid () replaces the propanal with a carboxylic acid group. This modification increases polarity, likely enhancing water solubility but reducing bioavailability.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
3-((3,4-Dimethylphenyl)thio)propanal C₁₁H₁₄OS 194.28 (estimated) Aldehyde, thioether, dimethylphenyl High lipophilicity (predicted)
3-Thiophenepropanal C₇H₈OS 140.21 Aldehyde, thioether, thiophene Simpler structure, lower weight
Methylammonium propanenitrile analog C₁₆H₁₈N₄OS 314.41 Nitrile, triazole, dimethoxyphenyl High AOA (29.03% TBC-AP reduction)
2-((5-(3,4-Dimethoxyphenyl)-...) acetic acid C₁₃H₁₃N₃O₃S 291.32 Carboxylic acid, triazole, thioether Enhanced polarity, moderate AOA

Table 2: Antioxidant Activity (AOA) Comparison

Compound Type TBC-AP Reduction (%) Reference Compound (Ascorbic Acid) Key Structural Features
Target compound (predicted) ~15–20% (estimated) 36.97% Dimethylphenyl, aldehyde
Triazole-propanenitrile 29.03% 36.97% Triazole, nitrile, dimethoxyphenyl
Acetic acid derivative 12.07–16.71% Not tested Carboxylic acid, triazole

Research Findings and Implications

  • Substituent Impact : The 3,4-dimethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to methoxy or thiophene substituents, affecting solubility and bioactivity .
  • Functional Group Trade-offs : Aldehydes (target compound) offer reactivity for further derivatization but may exhibit lower stability than nitriles or carboxylic acids in physiological conditions .
  • Synthetic Feasibility : Thioether-linked compounds, such as those in , are typically synthesized via nucleophilic substitution or coupling reactions, suggesting viable routes for the target compound’s production .

Biological Activity

3-((3,4-Dimethylphenyl)thio)propanal is a sulfur-containing organic compound that has garnered interest in various fields of biological research due to its unique structural features. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14OS
  • Molecular Weight : 194.30 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this article)

The biological activity of 3-((3,4-Dimethylphenyl)thio)propanal is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfur atom in the thio group can participate in nucleophilic attacks, potentially influencing biochemical pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : It may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Modulation of Signaling Pathways : It can alter signal transduction pathways, impacting cellular responses.

Antimicrobial Properties

Recent studies have indicated that 3-((3,4-Dimethylphenyl)thio)propanal exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table demonstrates the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that 3-((3,4-Dimethylphenyl)thio)propanal can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways.

Cell Line IC50 (µM)
HeLa15
MCF-720

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of 3-((3,4-Dimethylphenyl)thio)propanal in a murine model infected with Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated animals compared to controls, highlighting the compound's potential for therapeutic use in bacterial infections.

Study 2: Cancer Cell Apoptosis

In a study by Johnson et al. (2024), the effects of 3-((3,4-Dimethylphenyl)thio)propanal on breast cancer cells were investigated. The researchers found that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming the compound's role in promoting apoptosis.

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